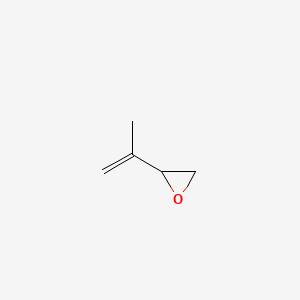

3,4-Epoxy-2-methyl-1-butene

Description

Significance within Contemporary Organic Chemistry and Material Science

3,4-Epoxy-2-methyl-1-butene serves as a crucial intermediate in numerous chemical transformations. smolecule.com Its bifunctional nature, possessing both an epoxide and an alkene, allows for a variety of selective reactions, making it a valuable tool for synthetic chemists. In organic synthesis, it is a key component in the creation of diverse and complex organic molecules, finding applications in the pharmaceutical and agrochemical industries. lookchem.com For instance, it is used as a precursor in the production of pesticides and herbicides. lookchem.com

In the field of material science, this compound is utilized in the production of polymers and resins. guidechem.com Its excellent adhesive properties and high chemical stability contribute to its role in manufacturing coatings, adhesives, and sealants. guidechem.com The ability of this compound to undergo polymerization and to be incorporated into larger polymer chains is a key aspect of its utility in this sector.

Overview of Epoxide Functional Group Chemistry Relevant to this compound

The reactivity of this compound is dominated by the chemistry of its epoxide functional group. Epoxides are three-membered cyclic ethers that possess significant ring strain, making them susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is a cornerstone of their synthetic utility. smolecule.com

In the case of this compound, the presence of the adjacent vinyl group introduces additional layers of complexity and synthetic opportunity. The vinyl group can influence the regioselectivity of the epoxide ring-opening and can also participate in its own set of reactions, such as additions and cycloadditions. The interplay between the epoxide and the vinyl group allows for sophisticated molecular architecture to be constructed. For example, treatment with methanol (B129727) results in the formation of methoxy (B1213986) derivatives, demonstrating its potential for further functionalization. smolecule.com

Contextualization of Butene-Derived Epoxides in Chemical Synthesis

Butene-derived epoxides, including this compound, are a class of compounds that have garnered considerable attention in chemical synthesis. These molecules are often derived from the epoxidation of conjugated dienes like isoprene (B109036). smolecule.com The selective epoxidation of such dienes can lead to different epoxide isomers, with the product distribution being influenced by the structure of the starting material and the reaction conditions. smolecule.com

These epoxides are valuable precursors for a range of more complex molecules. For example, they are employed in the synthesis of vinyl cyclopropanes through anion relay cyclization reactions. researchgate.net Furthermore, butene-derived epoxides are metabolites of industrially significant compounds like 1,3-butadiene (B125203) and isoprene. nih.govchemcess.com Understanding the chemistry and biological activity of these epoxides is therefore also important from a toxicological perspective. smolecule.comnih.gov The study of their reactions, such as ring-opening and further oxidation to diepoxides, is an active area of research. nih.govchemcess.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | smolecule.comguidechem.comnih.govguidechem.com |

| Molecular Weight | 84.12 g/mol | guidechem.comnih.govguidechem.com |

| CAS Number | 7437-61-8 | guidechem.comnih.gov |

| Appearance | Colorless liquid | guidechem.com |

| Density | 0.936 g/cm³ | guidechem.comlookchem.com |

| Boiling Point | 101.3°C at 760 mmHg | guidechem.comlookchem.com |

| Vapor Pressure | 40.8 mmHg at 25°C | lookchem.com |

| LogP | 0.96130 | guidechem.comlookchem.com |

| Refractive Index | 1.451 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-yloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4(2)5-3-6-5/h5H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQHTTYHPIAPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995891 | |

| Record name | 2-(Prop-1-en-2-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7437-61-8 | |

| Record name | 3,4-Epoxy-2-methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Prop-1-en-2-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Epoxy 2 Methyl 1 Butene

Catalytic Epoxidation Strategies

The most prevalent method for synthesizing 3,4-epoxy-2-methyl-1-butene involves the catalytic epoxidation of conjugated olefins. This approach is valued for its potential for high selectivity towards the desired epoxide. smolecule.com

Epoxidation of Conjugated Olefins (e.g., Isoprene)

The direct epoxidation of isoprene (B109036) (2-methyl-1,3-butadiene) is a primary route to this compound. smolecule.com This process involves the selective oxidation of one of the double bonds in the isoprene molecule. When isoprene is epoxidized, two main isomeric products can be formed: this compound and 3,4-epoxy-3-methyl-1-butene. google.com The reaction is typically carried out using an oxidizing agent in the presence of a catalyst. In the case of Rhodococcus sp. strain AD45, the oxidation of isoprene leads to the formation of 3,4-epoxy-3-methyl-1-butene, targeting the most sterically hindered double bond. nih.gov

Investigation of Catalyst Systems and Their Influence on Selectivity

The choice of catalyst and oxidant significantly influences the reaction's selectivity and efficiency.

Silver-Based Catalysts: Conventional CsCl-promoted Ag/α-Al2O3 catalysts have been used for the epoxidation of isoprene. lookchem.com These systems can yield selectivities to the allylic olefin epoxide isomers of over 20%. lookchem.com

Molybdenum-Based Catalysts: Molybdenum complexes, particularly those in a higher oxidation state, are effective for epoxidation. scirp.org A method utilizing a molybdenum catalyst with an organic hydroperoxide has been developed to produce a mixture of this compound and 3,4-epoxy-3-methyl-1-butene. google.com The MoO2(acac)2-TBHP system has also been studied for the epoxidation of polyisoprene, demonstrating high activity and selectivity. scirp.org

Manganese Porphyrin Complexes: Chiral and achiral manganese salen complexes, in conjunction with sodium hypochlorite (B82951) or iodosylbenzene as the oxidant, have been investigated. lookchem.com These catalysts often show a preference for the less substituted double bond in conjugated dienes. lookchem.com A supramolecular manganese porphyrin catalyst has shown high efficiency for the aerobic epoxidation of olefins, including polyisoprene, using molecular oxygen and an aldehyde as a co-reductant. mdpi.com

Rhenium-Based Catalysts: The methyltrioxorhenium (MTO)–H2O2 system is effective for the epoxidation of various polydienes, including polyisoprene, allowing for control over the degree of epoxidation based on the amount of hydrogen peroxide used. researchgate.net

Other Metal Catalysts: Metals such as Ti, Zr, and V are also used in olefin epoxidation. scirp.org Cobalt acetylacetonate (B107027) (Co(acac)2) has been used for the epoxidation of limonene. mdpi.com

The use of different oxidants like peracids (e.g., m-CPBA) is also common, though they can introduce acidity that challenges selective epoxidation. mdpi.com Hydroperoxides such as tert-butyl hydroperoxide (TBHP) are often preferred over hydrogen peroxide for their selectivity. mdpi.com

Table 1: Catalyst Systems for Isoprene Epoxidation

| Catalyst System | Oxidant | Key Findings | Reference |

|---|---|---|---|

| CsCl-promoted Ag/α-Al2O3 | Oxygen | Selectivity to allylic epoxide isomers >20%. | lookchem.com |

| Molybdenum catalyst | Organic hydroperoxide | Produces a mixture of this compound and 3,4-epoxy-3-methyl-1-butene. | google.com |

| MoO2(acac)2 | tert-Butyl hydroperoxide (TBHP) | Active and selective for polyisoprene epoxidation. | scirp.org |

| Manganese Salen Complexes | Sodium hypochlorite or Iodosylbenzene | Preferential epoxidation of the less substituted double bond. | lookchem.com |

| Supramolecular Manganese Porphyrin | Molecular Oxygen / Aldehyde | High activity and stereoselectivity for olefin epoxidation. | mdpi.com |

Regio- and Stereoselective Epoxidation Approaches

Controlling the regioselectivity and stereoselectivity is a critical aspect of synthesizing specific isomers of this compound.

Regioselectivity: The regioselectivity of the epoxidation of conjugated dienes can be influenced by the catalyst and the oxidant used. lookchem.com For instance, certain manganese salen catalysts exhibit a preference for the less substituted alkene, in some cases achieving 100% regioselectivity. lookchem.com The choice of terminal oxidant can also dictate the regioselectivity. lookchem.com

Stereoselectivity: Stereoselective epoxidation can be achieved using chiral catalysts. mdpi.com Enantiomerically pure 3,4-epoxy-1-butene can be synthesized from 3-butene-1,2-diol (B138189) derivatives through Sharpless kinetic resolution. researchgate.net Well-defined homogeneous catalysts have been developed for stereoselective epoxide polymerization, leading to a better understanding of the polymerization mechanisms. acs.org

Alternative Synthetic Pathways to this compound

Besides direct epoxidation of isoprene, other synthetic routes are available.

Direct Synthesis from Relevant Unsaturated Precursors

The direct synthesis from 2-methyl-1,3-butadiene (isoprene) through reaction with oxidizing agents under controlled conditions is a viable method. smolecule.com Another precursor, 3,4-epoxy-1-butene, can be produced via the gas-phase epoxidation of 1,3-butadiene (B125203) using oxygen over silver-containing catalysts. google.com

Multi-step Reaction Sequences for Epoxide Formation

Multi-step syntheses offer alternative pathways to this compound and its derivatives. libretexts.org For example, a single enantiomer of 2-hydroxy-3-butenyl tosylate can serve as a key precursor, with the epoxide being formed through ring-closure of the hydroxytosylate. researchgate.net Convergent and unambiguous multi-step pathways have also been developed for the synthesis of isomeric isoprene epoxydiol (IEPOX) species. copernicus.org These complex sequences allow for the construction of specific stereoisomers which may not be accessible through direct epoxidation methods. mdpi.comyoutube.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isoprene |

| 3,4-epoxy-3-methyl-1-butene |

| Polyisoprene |

| Limonene |

| m-chloroperbenzoic acid (m-CPBA) |

| tert-butyl hydroperoxide (TBHP) |

| Hydrogen peroxide |

| 3,4-epoxy-1-butene |

| 1,3-butadiene |

| 2-hydroxy-3-butenyl tosylate |

| Isoprene epoxydiol (IEPOX) |

| Silver |

| Cesium chloride |

| Alumina |

| Molybdenum |

| Molybdenum(IV) oxide bis(acetylacetonate) (MoO2(acac)2) |

| Manganese |

| Sodium hypochlorite |

| Iodosylbenzene |

| Rhenium |

| Methyltrioxorhenium (MTO) |

| Titanium |

| Zirconium |

| Vanadium |

| Cobalt |

| Cobalt(II) acetylacetonate |

| Oxygen |

| Aldehyde |

| Peracid |

| 3-butene-1,2-diol |

Mechanistic Insights into this compound Formation Reactions

The formation of this compound via the epoxidation of isoprene is governed by the electrophilic attack of an activated oxygen species on one of the diene's double bonds. The regioselectivity of this attack—that is, which double bond is epoxidized—is a critical aspect of the reaction mechanism.

In the catalytic epoxidation of isoprene, the catalyst plays a crucial role in generating the epoxidizing agent. mdpi.com For instance, in aerobic epoxidation catalyzed by transition metals, an acylperoxy radical can be the main epoxidizing species. mdpi.com

Mechanism with Molybdenum Catalysts: When using an organic hydroperoxide with a molybdenum catalyst, the reaction proceeds through the formation of a high-valent molybdenum-peroxo complex. This complex is a potent electrophilic oxidant. It then transfers an oxygen atom to one of the double bonds of isoprene. The reaction with isoprene using this method yields two isomeric monoxides, indicating that the catalyst system facilitates attack at both the 1,2- and 3,4-positions of the isoprene molecule. google.com

Mechanism with Silver Catalysts: In the gas-phase epoxidation over silver catalysts, molecular oxygen is activated on the silver surface to form reactive oxygen species. These electrophilic oxygen atoms then react with the isoprene molecule. The direct, kinetically controlled oxidation to the corresponding epoxide is preferred. kit.edu The mechanism is complex, and selectivity towards the desired epoxide is highly dependent on catalyst formulation, including the use of promoters like cesium (Cs), and reaction conditions. kit.edujuniperpublishers.com The vulnerability of allylic hydrogens to abstraction by reactive oxygen atoms is a competing reaction pathway that can lead to byproducts. kit.edu However, compared to other olefins like propylene (B89431), the epoxidation of butadiene is more efficient because splitting an allylic methyl group is not possible. kit.edu

The formation of this compound specifically involves the epoxidation of the double bond at the 3 and 4 positions of isoprene. The selectivity for this isomer over the 1,2-epoxy isomer is influenced by the electronic and steric properties of the isoprene molecule and the nature of the catalytic system employed. google.com

Chemical Reactivity and Transformation Mechanisms of 3,4 Epoxy 2 Methyl 1 Butene

Ring-Opening Reactions of the Epoxide Moiety

The three-membered epoxide ring in 3,4-epoxy-2-methyl-1-butene is characterized by significant ring strain, making it susceptible to cleavage by various reagents. units.it This reactivity is the cornerstone of its utility as a chemical intermediate. smolecule.comlookchem.com The ring-opening can be initiated by nucleophiles or catalyzed by acids, with the specific conditions influencing the reaction pathway and the resulting products.

Nucleophilic Ring-Opening Pathways

Under neutral or basic conditions, the ring-opening of this compound proceeds through a nucleophilic attack on one of the epoxide's carbon atoms. sci-hub.se This process generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom, leading to an inversion of stereochemistry at the site of attack. openstax.orguniversiteitleiden.nl

The reaction of epoxides with alcohols, known as alcoholysis, is a common method for producing β-alkoxy alcohols, which are valuable in the solvent and pharmaceutical industries. researchgate.net In the case of this compound, reaction with an alcohol like methanol (B129727) leads to the formation of methoxy (B1213986) derivatives. smolecule.com For instance, the reaction of 3,4-epoxy-1-butene, a structurally similar compound, with methanol has been studied to understand the direction and mechanism of ring opening. acs.org

The alcoholysis of epoxides can be catalyzed by either acids or bases. In a basic medium, the alkoxide ion acts as the nucleophile, attacking the less substituted carbon of the epoxide ring. These reactions are pivotal in synthesizing a variety of functionalized derivatives. acs.orgresearchgate.net

Table 1: Products from the Ring-Opening of Related Epoxides with Methanol This table is based on findings for structurally similar epoxides to illustrate the expected products from this compound.

| Epoxide | Reagent | Major Product | Reference |

|---|---|---|---|

| 1,2-Epoxybutane (B156178) | Methanol | 1-Methoxy-2-butanol | acs.org |

Besides alcohols, the epoxide ring of this compound can be opened by a range of other nucleophiles. Studies on similar epoxides, such as those derived from isoprene (B109036) and 1,3-butadiene (B125203), have shown that halides (iodide, bromide, chloride) and nitrate (B79036) can act as effective nucleophiles. oberlin.edu

Research indicates that on a formal concentration basis, halides are significantly better nucleophiles than sulfate (B86663) or nitrate for epoxide ring-opening. oberlin.edu For example, the reaction of 3,4-epoxy-1-butene with azide (B81097) ions has been shown to produce two products, one of which results from an SN2 mechanism. sci-hub.se These reactions are crucial for introducing diverse functional groups into the molecular structure. acs.orgresearchgate.net

Table 2: Relative Nucleophilic Strength for Epoxide Ring-Opening Based on studies of isoprene- and 1,3-butadiene-derived epoxides.

| Nucleophile | Relative Strength | Product Type | Reference |

|---|---|---|---|

| Halides (I⁻, Br⁻, Cl⁻) | Strong | Halohydrins | openstax.orgoberlin.edu |

| Sulfate (SO₄²⁻) | Moderate | Hydroxy sulfates | oberlin.edu |

| Nitrate (NO₃⁻) | Moderate | Hydroxy nitrates | oberlin.edu |

Alcoholysis and Formation of Functionalized Derivatives

Acid-Catalyzed Ring-Opening Mechanisms and Kinetics

In the presence of an acid, the epoxide oxygen is first protonated, forming a more reactive intermediate. openstax.orgresearchgate.net This is followed by the nucleophilic attack. The mechanism of acid-catalyzed ring-opening can have characteristics of both SN1 and SN2 reactions and is influenced by the structure of the epoxide. openstax.orglibretexts.org

For epoxides with primary and secondary carbons, the attack of the nucleophile occurs at the less substituted carbon (SN2-like). However, if one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon, a hallmark of an SN1-like mechanism due to the stabilization of the partial positive charge in the transition state. openstax.orglibretexts.org The presence of the adjacent double bond in this compound can provide allylic stabilization to a carbocation-like transition state, influencing the reaction rate and regioselectivity. oberlin.edu

Kinetic studies on the acid-catalyzed hydrolysis of isoprene-derived epoxides have revealed a wide range of reaction rates, with lifetimes varying significantly depending on the pH. oberlin.eduacs.org For instance, the hydrolysis rate constants for 3,4-epoxy-1-butene were found to be relatively large, attributed to the allylic stabilization of the carbocation in the transition state. oberlin.edu

Regiochemical Control and Stereochemical Outcomes in Ring-Opening

The regioselectivity of the epoxide ring-opening is a critical aspect of its chemistry. As a general rule, under basic or neutral conditions (nucleophilic pathway), the attack occurs at the less substituted carbon atom (C4). universiteitleiden.nl Conversely, under acidic conditions, the nucleophile tends to attack the more substituted carbon atom (C3) that can better stabilize the developing positive charge. universiteitleiden.nl

The stereochemistry of the reaction is also well-defined. The ring-opening typically proceeds with an inversion of configuration at the carbon atom that is attacked. sci-hub.seopenstax.org For example, the acid-catalyzed hydrolysis of cyclic epoxides like 1,2-epoxycyclohexane yields trans-1,2-diols, a result of the backside attack of the nucleophile on the protonated epoxide. openstax.org Studies on the regioselective cleavage of 2-methyl-3,4-epoxy alcohols have demonstrated that the choice of protecting groups and reagents can afford a high degree of control over the regiochemical outcome, providing specific 1,3-diol or 1,4-diol motifs. nih.govresearchgate.net

Reactivity of the Olefinic Linkage in this compound

While the epoxide ring is often the primary site of reaction, the vinyl group (olefinic linkage) in this compound also influences its reactivity. The double bond can participate in various addition reactions typical of alkenes, such as epoxidation or hydrogenation, although these reactions must compete with the reactivity of the epoxide ring. pearson.com

The presence of the double bond is also known to stabilize intermediates formed during the ring-opening of the epoxide. The π-orbitals of the vinyl group can conjugate with the epoxide ring, an effect that has been demonstrated through ultraviolet spectroscopy. sci-hub.se This conjugation can stabilize a carbocation-like transition state at the C3 position, thereby accelerating the rate of acid-catalyzed ring-opening reactions. oberlin.edufiveable.me Furthermore, the double bond itself can be a target for reactions. For example, in the ozonolysis of isoprene, this compound is one of the identified products, which can be further oxidized at the double bond. theijes.com

Polymerization Studies of this compound

The dual functionality of this compound, also known as isoprene monoxide, containing both a vinyl group and an epoxide ring, makes it a monomer of significant interest for polymerization studies. The epoxide group, in particular, allows for cationic ring-opening polymerization, a process that can be initiated by photochemical means.

Photoinitiated cationic polymerization is a method that utilizes ultraviolet (UV) radiation to generate a cationic species from a photoinitiator, which then initiates the polymerization of monomers like epoxides. This technique offers advantages such as high reaction rates at ambient temperatures and spatial and temporal control over the initiation process.

Research into the photopolymerization of the closely related monomer, 3,4-epoxy-1-butene, provides significant insights into the behavior of this compound. acs.orgdokumen.pub Studies using Fourier transform real-time infrared (FT-RTIR) spectroscopy have demonstrated that vinyloxiranes are highly reactive monomers in photoinitiated cationic polymerization. acs.org The investigation revealed that 3,4-epoxy-1-butene is considerably more reactive than its saturated counterpart, 1,2-epoxybutane, as well as its halogenated derivatives. acs.orgdokumen.pub This enhanced reactivity is attributed to the electronic influence of the adjacent vinyl group, which facilitates the ring-opening process.

The typical initiating systems for such polymerizations are onium salts, such as diaryliodonium (Ar₂I⁺) and triarylsulfonium (Ar₃S⁺) salts, which upon photolysis, generate strong Brønsted acids that initiate the ring-opening of the epoxide. researchgate.netmdpi.com The rate of polymerization is influenced by several factors, including the structure and concentration of the photoinitiator and the intensity of the UV light source. acs.orgdokumen.pub

| Parameter | Observation | Reference |

| Monomer Reactivity | 3,4-Epoxy-1-butene shows higher reactivity compared to 1,2-epoxybutane and its halogenated derivatives. | acs.orgdokumen.pub |

| Initiation System | Onium salts (e.g., diaryliodonium, triarylsulfonium) are effective photoinitiators, producing Brønsted acids upon UV irradiation. | researchgate.net |

| Controlling Factors | Polymerization rate is dependent on photoinitiator type, concentration, and light intensity. | acs.orgdokumen.pub |

The mechanism of photoinitiated cationic ring-opening polymerization of epoxides like this compound involves several key steps. mdpi.com

Chain Initiation: The process begins with the photolysis of a photoinitiator, typically an onium salt (e.g., a triarylsulfonium salt with a complex metal halide anion like SbF₆⁻). Upon absorbing UV light, the photoinitiator undergoes irreversible photolysis to form a reactive cation radical and other products. researchgate.netmdpi.com This cation radical then abstracts a hydrogen atom from a solvent molecule or a monomer molecule (or any other hydrogen source, RH) to generate a strong Brønsted acid (H⁺X⁻). researchgate.net

Photolysis: Ar₃S⁺X⁻ + UV Light → [Ar₃S⁺X⁻]* → Ar₂S + Ar• + H⁺X⁻ (simplified)

This protonic acid then adds to the oxygen atom of the epoxide ring of the monomer, creating a protonated epoxide, which is a highly reactive tertiary oxonium ion. researchgate.netacs.org

Protonation: H⁺X⁻ + CH₂(O)CH-C(CH₃)=CH₂ → [CH₂(OH)CH-C(CH₃)=CH₂]⁺X⁻

Chain Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of another monomer molecule on one of the carbon atoms of the strained epoxide ring of the activated monomer. acs.org This results in the opening of the ring and the formation of a new, longer polymer chain with a propagating oxonium ion at its end. This process repeats, leading to the growth of the polymer chain.

Ring-Opening: [CH₂(OH)CH-C(CH₃)=CH₂]⁺X⁻ + n[CH₂(O)CH-C(CH₃)=CH₂] → H-[O-CH(C(CH₃)=CH₂)-CH₂]ₙ-O⁺H(CH(C(CH₃)=CH₂)-CH₂)X⁻

The ability of this compound to copolymerize with other monomers allows for the synthesis of polymers with tailored properties. Copolymers can be synthesized from more than one type of monomer. omu.edu.tr

One example involves the copolymerization of the related monomer, 3,4-epoxy-1-butene, with maleimide (B117702) monomers. google.com In a patented process, 3,4-epoxy-1-butene is reacted with N-methyl maleimide in the presence of a free-radical initiator (AIBN) to form a copolymer. google.com This indicates that under certain conditions, polymerization can also proceed through the vinyl group, allowing for copolymerization with vinyl-type monomers.

| Copolymerization Example | ||

| Monomer 1 | Monomer 2 | Initiator/Conditions |

| 3,4-Epoxy-1-butene google.com | N-methyl maleimide google.com | AIBN, 70°C google.com |

Furthermore, the general reactivity of epoxides allows for their copolymerization with a wide range of other cyclic monomers. For instance, studies on the terpolymerization of other epoxides like 1,2-butylene oxide and propylene (B89431) oxide with carbon dioxide have shown that polymer properties, such as the glass transition temperature and hydrophilicity, can be systematically adjusted by varying the monomer feed ratio. mdpi.com This suggests that this compound could potentially be copolymerized with monomers like CO₂ or other epoxides using appropriate catalytic systems to create novel materials with tunable characteristics. mdpi.com The development of such copolymers can lead to materials with a broad spectrum of physical and chemical properties.

Applications of 3,4 Epoxy 2 Methyl 1 Butene As a Key Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The unique structure of 3,4-epoxy-2-methyl-1-butene, an epoxide with a vinyl group, makes it a valuable starting material for creating intricate organic molecules. cymitquimica.comlookchem.com Its reactivity allows it to be a foundational piece in the assembly of more complex chemical frameworks. lookchem.com

A significant application of this compound is in palladium-catalyzed reactions. For instance, it is used in the synthesis of branched amino sugars. thieme-connect.comresearchgate.net This process involves the ring-opening of the isoprene (B109036) monoxide with nitrogen nucleophiles, a key step in forming these specialized sugar molecules. thieme-connect.comresearchgate.net Another notable use is in the enantioselective benzylation of tertiary allylic electrophiles, where isoprene monoxide is a key reactant. chemrxiv.org This method is crucial for creating molecules with specific three-dimensional arrangements, which is often a requirement for biologically active compounds. chemrxiv.org

The compound also serves as a precursor in the synthesis of isoprene-derived hydroxynitrates. copernicus.org These reactions are significant in atmospheric chemistry studies, helping scientists understand the formation of secondary organic aerosols. calstate.edu Furthermore, its role as a masked dienolate in vinylogous Mannich-type reactions demonstrates its utility in constructing nitrogen-containing heterocyclic compounds like 5-substituted pipecolinic acid esters. acs.org

The table below summarizes key reactions where this compound is a critical building block.

| Reaction Type | Product Class | Significance |

| Palladium-Catalyzed Ring Opening | Branched Amino Sugars | Synthesis of complex carbohydrates. thieme-connect.comresearchgate.net |

| Enantioselective Benzylation | Benzylated (Hetero)Arylacetates | Creation of chiral molecules with quaternary carbons. chemrxiv.org |

| Acid-Catalyzed Ring Opening | Isoprene-Derived Hydroxynitrates | Atmospheric chemistry research. copernicus.orgcalstate.edu |

| Vinylogous Mannich-Type Reaction | 5-Substituted Pipecolinic Acid Esters | Construction of nitrogen-containing heterocycles. acs.org |

Precursor for the Development of Advanced Chemical Compounds

This compound is a valuable precursor for creating a diverse range of advanced chemical compounds. lookchem.com Its reactive nature allows for the formation of various chemical structures, making it an important ingredient in the development of new pharmaceutical and agrochemical products. lookchem.comsmolecule.com

In the pharmaceutical industry, this epoxide is utilized as a chemical intermediate for synthesizing a variety of drug compounds. lookchem.com Its ability to undergo numerous chemical transformations makes it a key component in the discovery and production of new medicines. lookchem.com Similarly, in the agrochemical sector, it serves as a precursor for pesticides and herbicides. lookchem.com The development of effective and targeted agricultural products relies on the versatile reactivity of this compound. lookchem.com

Research has also shown its utility in synthesizing organosulfates and organonitrates that are relevant to atmospheric science. copernicus.org The reactions of this compound are studied to understand the formation and stability of these compounds in the atmosphere. copernicus.org The table below highlights some of the advanced chemical compounds developed from this precursor.

| Industry | Compound Class | Application |

| Pharmaceutical | Various Drug Compounds | Development of new medicines. lookchem.comsmolecule.com |

| Agrochemical | Pesticides, Herbicides | Production of crop protection chemicals. lookchem.com |

| Atmospheric Science | Organosulfates, Organonitrates | Study of atmospheric aerosol formation. copernicus.org |

Utility in Specialized Organic Transformations

This compound, also known as isoprene monoxide, participates in a range of specialized organic transformations due to its dual functionality of an epoxide and a vinyl group. cymitquimica.com These reactions are pivotal for creating complex molecular architectures.

One such transformation is the dynamic kinetic asymmetric transformation (DYKAT) involving the ring-opening of isoprene monoxide. thieme-connect.com This process, particularly with primary amine nucleophiles, allows for the synthesis of enantioenriched quaternary amines, which are valuable building blocks in organic synthesis. thieme-connect.com The reaction can be scaled up effectively, making it a practical method for producing these important compounds. thieme-connect.com

Another key transformation is its use in palladium-catalyzed reactions that lead to the formation of vicinal quaternary stereocenters. chemrxiv.org This is achieved through a sequence of lactone allylation and reductive ring-opening, providing access to diol products with adjacent quaternary carbon atoms. chemrxiv.org The ability to control the stereochemistry of these centers is a significant advantage in the synthesis of complex natural products and pharmaceuticals. chemrxiv.org

Furthermore, the compound can undergo thermally induced rearrangements. cdnsciencepub.com These reactions can lead to the formation of various products, including dihydrofurans and butenals, depending on the reaction conditions. cdnsciencepub.com The study of these rearrangements provides insight into the fundamental reactivity of vinyloxiranes. cdnsciencepub.com

The following table summarizes these specialized organic transformations.

| Transformation | Key Feature | Resulting Structure |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Ring-opening with primary amines | Enantioenriched quaternary amines |

| Palladium-Catalyzed Lactone Allylation and Reductive Ring-Opening | Formation of adjacent quaternary centers | Diols with vicinal quaternary stereocenters |

| Thermally Induced Rearrangement | Isomerization under heat | Dihydrofurans, Butenals |

Functionalization of Polymeric Systems

This compound plays a significant role in the functionalization of polymers, a process that modifies the properties of the polymer for specific applications. kglmeridian.com Its epoxide group allows it to react with living polymers, such as those prepared by anionic polymerization, to introduce hydroxyl functionality at the chain end. kglmeridian.com

The reaction of polymeric organolithium compounds with 3,4-epoxy-1-butene has been investigated as a method to create polymers with dual functionality. kglmeridian.com While this reaction can be highly efficient, achieving high yields of the functionalized polymer, it is often not regioselective, meaning the epoxide can be attacked at different positions. acs.org However, under certain conditions, such as the use of specific additives or low temperatures, a more controlled, regioselective addition can be achieved. acs.org

This method of functionalization is valuable for producing polymers that can be used in a variety of applications, including the creation of segmented block copolymers, branched polymers, and for improving the surface properties of materials. kglmeridian.com The resulting hydroxyl-terminated polymers can also serve as precursors for further chemical modifications. kglmeridian.com

The table below outlines the key aspects of using this compound for polymer functionalization.

| Polymerization Method | Functional Group Introduced | Key Outcome |

| Anionic Polymerization | Hydroxyl (-OH) | Chain-end functionalized polymers |

| --- | --- | --- |

Environmental Chemistry and Atmospheric Processes Involving 3,4 Epoxy 2 Methyl 1 Butene

Transformation Reactions in Atmospheric Aerosol Solutions

Once formed in the gas phase, epoxides like 3,4-epoxy-2-methyl-1-butene can partition into atmospheric aerosol particles, where they undergo further reactions in the aqueous phase. The acidity of these aerosol solutions plays a crucial role in their transformation. pnas.org

The hydrolysis of isoprene-derived epoxides is a key process in the formation of SOA. nih.gov This reaction is acid-catalyzed, meaning its rate increases significantly in acidic aerosols. nih.govacs.orgoberlin.edu

Studies on the hydrolysis kinetics of various isoprene-derived epoxides have shown a wide range of reactivity. acs.org For instance, the lifetime of 1,2-epoxyisoprene at neutral pH is very short, on the order of minutes. acs.org In contrast, other related epoxides have longer lifetimes but are still expected to react efficiently within the typical lifetime of tropospheric aerosols, especially under acidic conditions (pH 1.5 to 4.0). acs.orgoberlin.edu

An empirical structure-reactivity model has been developed to predict hydrolysis rate constants based on the molecular structure of the epoxide. nih.gov The presence of a hydroxyl group near the epoxide ring was found to decrease the hydrolysis rate. nih.gov Despite this, the hydrolysis of isoprene-derived hydroxy epoxides is considered an efficient pathway for forming polyols like 2-methyltetrols under typical atmospheric conditions. nih.govoberlin.edu

In addition to water (hydrolysis), other nucleophilic species present in atmospheric aerosols can react with epoxides. These reactions are also typically acid-catalyzed, proceeding through the ring-opening of the epoxide. pnas.orgcaltech.edu

Common nucleophiles in atmospheric aerosols include:

Sulfate (B86663) (SO₄²⁻): Reactions with sulfate lead to the formation of organosulfates. pnas.orgacs.org These have been identified as significant components of isoprene-derived SOA. copernicus.org

Nitrate (B79036) (NO₃⁻): Nitrate can also react with epoxides, and it has a nucleophilic strength similar to sulfate. acs.orgoberlin.edu

Halides (Cl⁻, Br⁻, I⁻): Halide ions are much stronger nucleophiles than sulfate or nitrate in their reactions with epoxides. acs.org

Other Organic Molecules: Alcohols and organic acids already present in the aerosol can also act as nucleophiles, leading to the formation of higher molecular weight oligomers. pnas.org

The reaction of 3,4-epoxy-1-butene, a surrogate for this compound, with sulfate has been shown to yield organosulfate products. oberlin.edu These multiphase reactions significantly increase the complexity of SOA composition and contribute to its growth. copernicus.org

Hydrolysis Kinetics under Atmospheric Conditions

Chemical Fate and Transport in Atmospheric Models

Understanding the chemical fate and transport of compounds like this compound is essential for accurately modeling air quality and climate. rsc.org Atmospheric models use information on emissions, chemical reactions, partitioning, and deposition to predict the distribution and impact of atmospheric constituents. acs.org

The formation of SOA from isoprene (B109036), including the pathways involving epoxides, is a critical component of these models. pnas.org However, the complexity of this chemistry presents a significant challenge. Models like the Community Multiscale Air Quality (CMAQ) model are used to simulate the atmospheric significance of epoxide chemistry. pnas.org

Key processes included in models are:

Gas-Phase Oxidation: The initial oxidation of isoprene to form epoxides and other products. researchgate.net

Gas-Particle Partitioning: The movement of semi-volatile compounds like epoxides between the gas phase and the particle phase. rsc.org

Aqueous-Phase Reactions: The acid-catalyzed reactions of epoxides within aerosols to form non-volatile products like polyols and organosulfates. pnas.org

Deposition: The removal of gases and particles from the atmosphere through wet and dry deposition. rsc.org

The inclusion of detailed isoprene oxidation mechanisms, including epoxide chemistry, in atmospheric models has been shown to be crucial for explaining the observed levels of SOA in isoprene-rich environments. pnas.orgpnas.org The short atmospheric half-life of isoprene due to rapid oxidation (on the order of hours) means that its impact is felt relatively close to its sources, but the resulting SOA particles can be transported over longer distances. oecd.orgresearchgate.net

Advanced Spectroscopic and Computational Characterization of 3,4 Epoxy 2 Methyl 1 Butene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3,4-Epoxy-2-methyl-1-butene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR, the protons on the epoxide ring, the vinyl group, and the methyl group exhibit characteristic chemical shifts and coupling patterns. The protons of the terminal vinyl group (=CH₂) and the epoxide ring (CH and CH₂) typically appear in distinct regions of the spectrum, allowing for clear assignment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom, including the quaternary carbon of the isopropenyl group, the two carbons of the vinyl double bond, and the two carbons of the epoxide ring. nih.gov

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. For instance, in studies of the enantioselective benzylation of isoprene (B109036) monoxide, calibrated ¹H NMR is employed to determine the conversion of reactants and the yield of products over time. researchgate.net This is achieved by integrating the signals corresponding to specific protons of the reactant and product molecules, allowing for a quantitative assessment of the reaction's progress.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.2 | s | =CH₂ |

| ¹H | ~5.0 | s | =CH₂ |

| ¹H | ~3.5 | t | -CH- (epoxide) |

| ¹H | ~2.8 | d | -CH₂- (epoxide) |

| ¹H | ~2.6 | d | -CH₂- (epoxide) |

| ¹H | ~1.8 | s | -CH₃ |

| ¹³C | ~145 | s | >C= |

| ¹³C | ~115 | t | =CH₂ |

| ¹³C | ~55 | d | -CH- (epoxide) |

| ¹³C | ~52 | t | -CH₂- (epoxide) |

| ¹³C | ~19 | q | -CH₃ |

Note: This table contains predicted data. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Product Identification and Mechanistic Analysis

Mass spectrometry is a critical tool for identifying this compound and its reaction products, as well as for providing insights into reaction mechanisms. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile compounds in a mixture. nih.gov In studies of the reaction between isoprene and ozone, GC-MS analysis was essential for detecting and identifying various products, including this compound. theijes.com

The electron impact (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 84 may be observed, though often with low intensity. The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for epoxides involve ring-opening followed by cleavage. nsf.gov The mass spectrum of this compound shows characteristic fragment ions that help in its identification. nih.gov

Table 2: Experimental GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Potential Fragment Identity |

|---|---|---|

| 83 | 35.70 | [M-H]⁺ |

| 55 | 50.90 | [C₄H₇]⁺ |

| 53 | 52.60 | [C₄H₅]⁺ |

| 41 | 30.00 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 99.99 | [C₃H₃]⁺ (Propargyl cation) |

Data sourced from PubChem, instrument: JEOL JMS-D-300 (EI-B). nih.gov

Mechanistic analysis often involves isotopic labeling studies, where reactants containing isotopes (e.g., ¹⁸O) are used. The resulting mass shifts in the products, as detected by MS, can trace the path of atoms through the reaction and help to confirm or refute proposed mechanisms.

Infrared (IR) Spectroscopy in Reaction Progress and Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for analyzing this compound, primarily by identifying its key functional groups and monitoring their transformation during reactions. The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

The key functional groups in this compound are the epoxide ring and the carbon-carbon double bond (alkene). The epoxide ring exhibits characteristic C-O stretching and ring-breathing vibrations. The alkene group is identified by its C=C stretching and =C-H bending vibrations.

In a study monitoring the reaction of isoprene with ozone, the formation of new products, including this compound, was tracked by the appearance of new absorption bands in the IR spectrum. theijes.com Specifically, new bands in the C-O stretching region (1250-1050 cm⁻¹) indicated the formation of ether or epoxide functionalities. theijes.com Another study assigned a distinct absorption peak at 917 cm⁻¹ to this compound. mdpi.com The disappearance of reactant bands and the simultaneous appearance of product bands allow for the qualitative and sometimes quantitative monitoring of reaction progress. theijes.comresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3100 | C-H Stretch | Alkene (=C-H) | docbrown.info |

| ~2974 | C-H Stretch | Alkane (C-H) | theijes.com |

| ~1660 | C=C Stretch | Alkene | docbrown.info |

| ~1250 | C-O Stretch (asymmetric ring) | Epoxide | theijes.com |

| ~917 | C-H Bend (out-of-plane) / Ring vibration | Alkene / Epoxide | mdpi.com |

| ~890 | C-H Bend (out-of-plane) | Alkene (=CH₂) | docbrown.info |

Note: These are typical ranges and specific values can vary.

Theoretical Chemistry and Computational Studies

Computational chemistry provides powerful predictive tools that complement experimental findings, offering deep insights into the structure, stability, and reactivity of this compound at the atomic level.

Ab initio molecular orbital calculations are used to study the conformational landscape of molecules from first principles, without reliance on experimental parameters. For a flexible molecule like this compound, these calculations can determine the geometries and relative energies of different stable conformers. A study on the related molecule, 3,4-epoxy-1-butene, used ab initio methods (at the HF/6-31G* level) to identify three stable conformers: anti, gauche-1, and gauche-2. acs.org The anti conformer was found to be the lowest in energy. acs.org Similar calculations for this compound would involve rotating the C-C single bond between the epoxide ring and the isopropenyl group to map the potential energy surface. This analysis reveals the most stable three-dimensional structures and the energy barriers between them, which is crucial for understanding the molecule's physical properties and reactivity. acs.orgcopernicus.org

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. It is employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the mapping of entire reaction pathways and the determination of activation energies and reaction enthalpies. researchgate.net

Several studies on isoprene and its derivatives have utilized DFT to great effect. For example, DFT calculations have been used to:

Investigate the oxidative reaction mechanisms of isoprene. dntb.gov.ua

Analyze the photodimerization of isoprene to understand product distributions. diva-portal.org

Explore the reaction routes and energetics of the isoprene reaction with singlet oxygen. researchgate.net

Elucidate the complex pathways of isoprene oxidation initiated by hydroxyl (OH) radicals, confirming the dominant formation pathways of specific products like hydroperoxyaldehydes (HPALDs). researchgate.net

Assign the structure of photoproducts by comparing calculated vibrational spectra with experimental data. mdpi.com

By applying DFT to reactions involving this compound, researchers can predict the most likely reaction mechanisms, identify key intermediates, and understand the factors controlling product selectivity.

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of chemical processes. While direct simulation of bond-breaking and bond-forming events often requires computationally expensive reactive force fields (like ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, MD can be highly applicable for studying the reactivity of systems involving this compound. acs.org

For example, MD simulations are used to study the polymerization of epoxy monomers. mdpi.com Such simulations can provide insights into the formation of polymer networks, calculate thermomechanical properties, and visualize the crosslinking process at the molecular level. acs.orgmdpi.com In the context of this compound reactivity, MD simulations could be used to study its behavior in different solvent environments, its interaction with surfaces or catalysts, or its role as a monomer in polymerization reactions, bridging the gap between single-molecule calculations and bulk material properties.

Table 4: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 2-(prop-1-en-2-yl)oxirane | C₅H₈O |

| Isoprene | 2-methyl-1,3-butadiene | C₅H₈ |

| 3,4-Epoxy-1-butene | 2-vinyloxirane | C₄H₆O |

| Hydroperoxyaldehydes (HPALDs) | Varies | Varies |

| Isoprene Monoxide | 2-(prop-1-en-2-yl)oxirane | C₅H₈O |

| Methanol (B129727) | Methanol | CH₄O |

| Ozone | Trioxygen | O₃ |

Density Functional Theory (DFT) for Reaction Pathway Prediction and Energetics

Gas-Phase Electron Diffraction for Structural Determination

A comprehensive search of the scientific literature did not yield specific studies on the gas-phase electron diffraction of this compound. However, the structural analysis of the closely related compound, 3,4-Epoxy-1-butene (also known as vinyloxirane), has been performed using a combination of gas-phase electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations. acs.org The findings for this analogue provide a detailed illustration of the methodology and the type of structural insights that can be gained for such epoxides.

The study of 3,4-Epoxy-1-butene revealed the presence of multiple stable conformers due to rotation around the C-C single bond connecting the vinyl group and the epoxide ring. Theoretical calculations identified three stable conformers: anti, gauche-1, and gauche-2. The anti form was determined to be the lowest in energy. acs.org A combined analysis of electron diffraction and microwave data indicated that at the experimental temperature of 298 K, the gas sample consisted of a mixture of the anti and gauche-1 conformers, with the anti conformer being predominant at 64(17)%. acs.org

The experimental geometric parameters for the dominant anti conformer of 3,4-Epoxy-1-butene were determined with high precision. These parameters provide a foundational understanding of the structural characteristics of the vinyl epoxide framework.

Table 1: Experimental Structural Parameters for 3,4-Epoxy-1-butene (anti conformer) from Gas-Phase Electron Diffraction acs.org

| Parameter | Value (rg, ∠α) |

| Bond Lengths (Å) | |

| r(C−H)av | 1.097(5) |

| r(C=C) | 1.331(4) |

| r(Cepoxide−O)av | 1.433(2) |

| r(Cepoxide−Cepoxide) | 1.477(7) |

| r(Cvinyl−Cepoxide) | 1.500(7) |

| Bond Angles (°) ** | |

| ∠(C=C−C) | 123.5(21) |

| ∠(C−C−O)in ring | 115.2(19) |

| Dihedral Angle (°) ** | |

| φ(C=C−C−C) | 146(12) |

Note: The values in parentheses represent the uncertainty in the last digit(s). rg represents the thermally averaged internuclear distance.

For this compound, the presence of a methyl group on the vinyl moiety would be expected to influence the conformational equilibrium and introduce steric effects that could alter bond lengths and angles compared to the unsubstituted analogue. However, without specific experimental or detailed computational studies for this derivative, a quantitative description of these structural changes remains speculative. The data for 3,4-Epoxy-1-butene serves as a critical reference point for any future computational and spectroscopic investigations into the detailed structure of this compound.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the physicochemical properties of 3,4-epoxy-2-methyl-1-butene?

- Methodological Answer : Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) to verify purity and detect impurities.

- Differential Scanning Calorimetry (DSC) to assess thermal stability and decomposition thresholds.

- Refractometry to measure the refractive index (reported as 1.451), which aids in compound identification .

- Density measurements (0.936 g/cm³) using pycnometry or calibrated volumetric methods .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer :

- Store in sealed, inert containers (e.g., argon-purged glass vials) at temperatures below 4°C to prevent epoxide ring-opening reactions.

- Avoid prolonged exposure to light or moisture, as these may accelerate hydrolysis or polymerization.

- Pre-experiment stability tests under simulated storage conditions (e.g., 24-hour stability at 25°C) are advised to confirm integrity .

Advanced Research Questions

Q. How does the metabolic conversion of isoprene to this compound occur in rodent models, and what factors influence its yield?

- Methodological Answer :

- In vitro mitochondrial assays : Rodent liver or lung mitochondrial fractions are incubated with isoprene (0–300 ppm) under controlled oxygen levels. Metabolites are extracted and quantified via LC-MS/MS.

- Key variables : Exposure concentration directly correlates with metabolite yield (linear up to 300 ppm). Respiratory tract metabolism is dominant, requiring tissue-specific mitochondrial isolation protocols .

- Data contradiction : While this compound is the more stable monoepoxide, its minor oxidation to diepoxides (e.g., 3,4-diepoxy-2-methylbutane) suggests competing enzymatic pathways. Researchers should monitor reaction kinetics (e.g., time-resolved assays) to resolve this .

Q. What methodological challenges arise in detecting and quantifying oxidation products like diepoxides derived from this compound?

- Methodological Answer :

- Instability of diepoxides : Use cryogenic LC-MS with rapid sample cooling (-80°C) to stabilize transient intermediates.

- Differentiation from monoepoxides : High-resolution NMR (e.g., ¹³C NMR) can distinguish diepoxide ring structures (e.g., chemical shifts at 50–60 ppm for epoxy carbons).

- Quantitative limits : Diepoxide yields are typically <5% of total metabolites; thus, isotopic labeling (e.g., ¹⁴C-isoprene) enhances sensitivity in tracer studies .

Q. How can contradictory data regarding the stability of this compound metabolites be resolved in experimental settings?

- Methodological Answer :

- Controlled oxygen gradients : Systematically vary O₂ levels (e.g., 5–21%) during mitochondrial incubations to isolate conditions favoring monoepoxide vs. diepoxide formation.

- Kinetic modeling : Apply Michaelis-Menten kinetics to enzyme activity data, comparing Vmax and Km values for epoxide hydrolases across tissues.

- Validation with synthetic standards : Compare experimental metabolite profiles with commercially available or synthesized diepoxide references .

Q. What in vitro models are suitable for studying the respiratory tract metabolism of this compound, and how should exposure parameters be calibrated?

- Methodological Answer :

- Primary cell cultures : Use rodent tracheal or bronchial epithelial cells exposed to isoprene vapor (0–300 ppm) in air-liquid interface systems.

- Dosimetry calibration : Employ real-time gas sensors to verify chamber concentrations and adjust flow rates to mimic inhalation dynamics.

- Endpoint analysis : Measure glutathione (GSH) depletion as a marker of electrophilic stress from reactive epoxides .

Data Contradiction Analysis

- Example : Discrepancies in diepoxide yields between studies may stem from interspecies variability (e.g., rat vs. mouse mitochondrial efficiency) or analytical method limitations. To address this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.